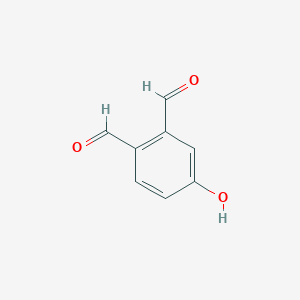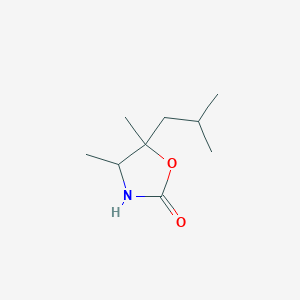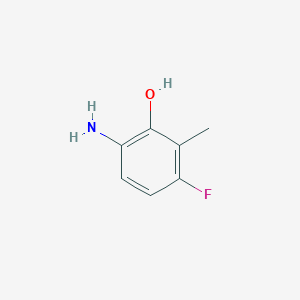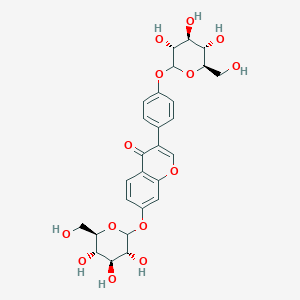
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitrile Formation: Introduction of the nitrile group through a reaction such as the Strecker synthesis.
Ether Formation: Formation of the chloroethoxy group via nucleophilic substitution.
Aromatic Substitution: Introduction of the fluoro and methyl groups on the aromatic ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the nitrile group to a carboxylic acid.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the chloroethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethylamine.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Application in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroethoxy)-2-phenylacetonitrile
- 2-(2-Chloroethoxy)-2-(3-fluorophenyl)acetonitrile
- 2-(2-Chloroethoxy)-2-(2-methylphenyl)acetonitrile
Uniqueness
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile is unique due to the specific combination of functional groups and substituents, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11ClFNO |
|---|---|
Poids moléculaire |
227.66 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C11H11ClFNO/c1-8-9(3-2-4-10(8)13)11(7-14)15-6-5-12/h2-4,11H,5-6H2,1H3 |
Clé InChI |
CKBKSUUKGRXWKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C(C#N)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)


![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)




